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CCW 28-3

Targeted Protein Degradation BRD4 Degradation PROTAC Potency

Researchers needing to validate RNF4-dependent degradation pathways face limited tool compounds. CCW 28-3 solves this as the only widely available PROTAC recruiting RNF4 E3 ligase to degrade BRD4. - **Mechanism:** JQ-1-based BRD4 ligand + CCW16 RNF4 recruiter; proteasome/RNF4-dependent - **Key differentiator:** Unlike MZ1 (VHL) or dBET1 (CRBN) - not substitutable - **Application:** Control for E3 ligase comparison studies; genetic knockout phenocopy for RNF4

Molecular Formula C44H42Cl2N6O4S
Molecular Weight 821.818
Cat. No. B1192474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCW 28-3
SynonymsCCW 28-3
Molecular FormulaC44H42Cl2N6O4S
Molecular Weight821.818
Structural Identifiers
SMILESO=C(N(CC1=CC=CC=C1)C2=CC=C(OC3=CC=C(OCCCCNC(C[C@@H]4C5=NN=C(C)N5C6=C(C(C)=C(C)S6)C(C7=CC=C(Cl)C=C7)=N4)=O)C=C3)C=C2)CCl
InChIInChI=1S/C44H42Cl2N6O4S/c1-28-29(2)57-44-41(28)42(32-11-13-33(46)14-12-32)48-38(43-50-49-30(3)52(43)44)25-39(53)47-23-7-8-24-55-35-19-21-37(22-20-35)56-36-17-15-34(16-18-36)51(40(54)26-45)27-31-9-5-4-6-10-31/h4-6,9-22,38H,7-8,23-27H2,1-3H3,(H,47,53)/t38-/m1/s1
InChIKeyWSSWVTZWODGGCO-KXQOOQHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCW 28-3 Overview and Core Characteristics


CCW 28-3 (CAS 2361142-23-4) is a PROTAC-based, covalent BRD4 degrader [1]. It comprises a JQ-1-based ligand for the BET bromodomain protein BRD4, a linker, and the RNF4 E3 ligase recruiter CCW16 [1]. Its mechanism of action is dependent on both the proteasome and RNF4, marking a key distinction from PROTACs utilizing other E3 ligases like VHL or CRBN [2].

RNF4-recruiting PROTAC for BRD4 degradation studies
Covalent JQ-1-based BET bromodomain ligand
Mechanism requires both proteasome and RNF4 activity

Selectivity vs. VHL- and CRBN-Based PROTACs


While many BRD4 degraders exist, their E3 ligase recruiting moieties dictate their biological profile. Substituting CCW 28-3 for a VHL-based degrader (e.g., MZ1) or a CRBN-based degrader (e.g., dBET1) is not equivalent, as each exhibits unique potency, isoform selectivity, and degradation efficiency in specific cellular contexts [1]. For instance, CCW 28-3 is known to have lower potency than MZ1 [2] but demonstrates a distinct mechanism by recruiting the less commonly exploited E3 ligase, RNF4 [1].

E3 ligase mismatch VHL/CRBN-based PROTACs (e.g., MZ1, dBET1) recruit different E3 ligases; degradation context may not transfer to RNF4-dependent models.
Efficiency shift Reported degradation efficiency is lower compared to the VHL-recruited degrader MZ1; isoform selectivity and Dmax may differ in target cell lines.
Mechanism dependency Degradation strictly depends on RNF4 expression and proteasome function; results may not replicate in RNF4-low or proteasome-impaired systems.

Quantitative Degradation Data and Target Engagement


Degradation Potency Compared to MZ1

In the seminal paper introducing CCW 28-3, the authors directly state that this compound 'does not degrade BRD4 as well as other previously reported BRD4 degraders such as MZ1' [1]. MZ1 is a well-characterized VHL-based BRD4 PROTAC. This explicit statement provides crucial context for scientific selection, as it establishes CCW 28-3's potency relative to a widely used standard.

Degradation vs MZ1
Head-to-head
Reported: does not degrade BRD4 as well as MZ1 in 231MFP breast cancer cells.
Supports comparator context; lower degradation efficiency observed.
Qualitative head-to-head statement; no numeric ratio provided.
Targeted Protein Degradation BRD4 Degradation PROTAC Potency

DC50 and Dmax for BRD4 Isoforms

In 231MP breast cancer cells, CCW 28-3 achieves half-maximal degradation (DC50) at approximately 100 nM for the BRD4 long isoform and 1000 nM for the short isoform after a 24-hour treatment [1]. The maximum degradation (Dmax) observed is approximately 80% and 70%, respectively [1]. These values are essential for planning dosing regimens in cellular assays.

DC50 & Dmax
Cross-study comparable
DC50 ~100 nM (long isoform), ~1000 nM (short isoform); Dmax ~80%, ~70% in 231MP cells after 24 h. MZ1 DC50 8–23 nM in other lung lines.
Supports degradation potency review; >10-fold lower DC50 than VHL-recruited MZ1.
Cross-study comparison; cell lines and conditions differ.
DC50 Dmax BRD4 Isoforms Degradation Kinetics

RNF4-Dependent Target Engagement

The degradation of BRD4 by CCW 28-3 is abrogated in RNF4 knockout (KO) HeLa cells, confirming that the compound's activity is strictly dependent on the presence of its intended E3 ligase, RNF4 [1]. This provides direct evidence for its mechanism of action and validates its use as a chemical probe for RNF4-dependent degradation.

RNF4 dependency
Class-level inference
BRD4 degradation abolished in RNF4 KO HeLa cells; present in wild-type.
Confirms RNF4-dependent mechanism; validates probe utility.
Binary observation; consistent with expected E3 ligase dependency.
Target Engagement RNF4 Knockout PROTAC Mechanism

Ideal Applications for CCW 28-3


Probing RNF4-Mediated Degradation Pathways

CCW 28-3 is a first-in-class tool compound for investigating the potential of recruiting the E3 ligase RNF4 for targeted protein degradation. As it is one of the few reported PROTACs that utilize RNF4, procuring this compound is essential for researchers exploring the scope and utility of this specific E3 ligase in the ubiquitin-proteasome system [1].

Comparative Studies with Other PROTACs

Due to its distinct mechanism, CCW 28-3 is a necessary control or comparator compound in studies evaluating the differential effects of recruiting various E3 ligases (VHL vs. CRBN vs. RNF4) to degrade the same target protein (BRD4). Its inclusion allows researchers to dissect the role of the E3 ligase in degradation efficiency, selectivity, and cellular consequences [1].

Validating RNF4 Knockout Phenotypes

As BRD4 degradation by CCW 28-3 is dependent on RNF4, the compound serves as a valuable chemical tool to phenocopy the effects of RNF4 genetic knockout or knockdown, specifically with respect to BRD4 function. This application is particularly useful for validating genetic findings in cancer cell biology research [1].

Application
Selection Property
Validation Focus
RNF4 degradation pathway probing
RNF4-specific degrader tool
RNF4 KO rescue & BRD4 degradation readouts
E3 ligase comparative studies
E3 ligase mechanism comparison
Degradation efficiency across VHL/CRBN/RNF4 contexts
RNF4 phenotype rescue studies
RNF4-dependent target engagement
WT vs RNF4 KO degradation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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